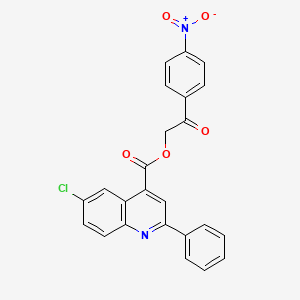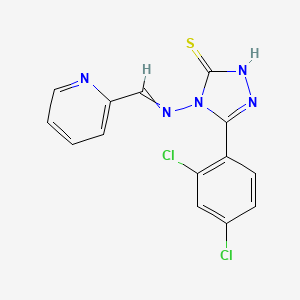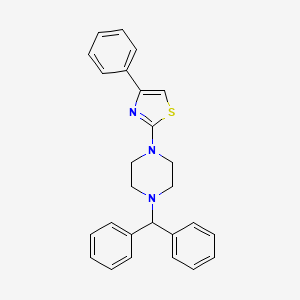![molecular formula C15H7ClF3NO4S B3692358 2-[2-Chloro-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione](/img/structure/B3692358.png)
2-[2-Chloro-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione
Overview
Description
2-[2-Chloro-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline-1,3-diones.
Preparation Methods
The synthesis of 2-[2-Chloro-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Various synthetic methodologies have been explored to access these intriguing heterocyclic compounds, including the use of 2-iodobenzamides, PPh3, I2, and HCOOH catalyzed by Pd(OAc)2 and triethylamine in toluene .
Chemical Reactions Analysis
2-[2-Chloro-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form multifunctionalized cyclopenta [e]isoindole-1,3 (2H,6H)-diones.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with substituted imidazoles and oxygen to form multifunctionalized isoindole-1,3-diones.
Common reagents and conditions used in these reactions include toluene, Pd(OAc)2, triethylamine, and various oxidizing agents . The major products formed from these reactions are highly substituted isoindole-1,3-dione derivatives .
Scientific Research Applications
2-[2-Chloro-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 2-[2-Chloro-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione exerts its effects involves its interaction with various molecular targets and pathways. The compound’s isoindoline nucleus and carbonyl groups at positions 1 and 3 play a crucial role in its reactivity and biological properties . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure-activity relationships are being studied to unlock its potential as a therapeutic agent .
Comparison with Similar Compounds
2-[2-Chloro-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione can be compared with other similar compounds such as:
N-isoindoline-1,3-diones:
Indole derivatives: These compounds possess various biological activities and are used in the development of new therapeutic agents.
The uniqueness of this compound lies in its trifluoromethylsulfonyl group, which imparts distinct chemical and biological properties to the compound .
Properties
IUPAC Name |
2-[2-chloro-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF3NO4S/c16-11-6-5-8(25(23,24)15(17,18)19)7-12(11)20-13(21)9-3-1-2-4-10(9)14(20)22/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPFIYKNBJRGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)S(=O)(=O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-CHLORO-3-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B3692279.png)
![3-{5-[(2-iodophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3692285.png)
![methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylate](/img/structure/B3692289.png)


![5-(2,4-dichlorophenyl)-4-{[(pyridin-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B3692319.png)
![5-(4-methoxyphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B3692327.png)
![6-bromo-3-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B3692331.png)
![7-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B3692335.png)
![1-(2,4-dimethoxyphenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B3692336.png)
![3-{5-[(5-fluoro-2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B3692347.png)
![BENZYL 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE](/img/structure/B3692352.png)
![8-methoxy-3-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B3692366.png)

